molecular formula C24H30N2O5S B12470651 ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B12470651
M. Wt: 458.6 g/mol
InChI Key: VCNDXCRBSUKEGT-UHFFFAOYSA-N
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Description

Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with a molecular formula of C24H30N2O5S This compound is characterized by the presence of a benzoate ester linked to a sulfonylated glycine derivative, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps:

    Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms N-[(4-methylphenyl)sulfonyl]glycine.

    Cyclohexyl Substitution: The N-[(4-methylphenyl)sulfonyl]glycine is then reacted with cyclohexylamine to form N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine.

    Esterification: The final step involves the esterification of the N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.

    Ethyl 4-({N-cyclohexyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate: Contains a chlorophenyl group instead of a methylphenyl group, which can influence its chemical reactivity and pharmacological properties.

    Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)acetate: Has an acetate group instead of a benzoate group, affecting its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 4-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate

InChI

InChI=1S/C24H30N2O5S/c1-3-31-24(28)19-11-13-20(14-12-19)25-23(27)17-26(21-7-5-4-6-8-21)32(29,30)22-15-9-18(2)10-16-22/h9-16,21H,3-8,17H2,1-2H3,(H,25,27)

InChI Key

VCNDXCRBSUKEGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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